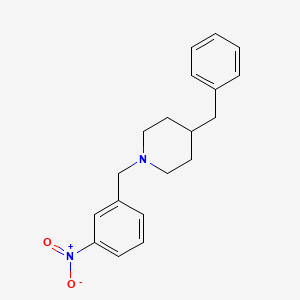
5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a pyrazole derivative that has shown promising results in various studies related to biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide exhibits anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways in the body, which can lead to a reduction in inflammation and cancer cell proliferation. Additionally, this compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its ability to exhibit anti-inflammatory and anti-cancer properties. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide. One potential direction is to further investigate the mechanism of action of this compound. Additionally, further studies are needed to determine the efficacy of this compound in the treatment of various diseases such as cancer and Alzheimer's disease. Finally, it may be beneficial to explore the potential of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of tert-butyl 4-hydrazinyl-1-phenyl-1H-pyrazole-3-carboxylate with benzoyl chloride in the presence of a base. The reaction yields the desired product, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in various research applications. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-benzamido-N-tert-butyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-21(2,3)24-20(27)17-14-22-25(16-12-8-5-9-13-16)18(17)23-19(26)15-10-6-4-7-11-15/h4-14H,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTPSOYCUILTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B5974243.png)


![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-(2,6-diethylphenyl)-2-oxoethyl 1,2-ethanediylbis(dithiocarbamate)](/img/structure/B5974254.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5974262.png)
![2-{5-[(2-methyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5974273.png)
![2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5974277.png)
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5974285.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5974286.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B5974294.png)
![2,5-difluoro-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B5974296.png)
![7-(2H-1,2,3-benzotriazol-2-ylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974304.png)

![1-[benzyl(methyl)amino]-3-(5-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974332.png)